2-Amino-4-morpholinopyridine

Overview

Description

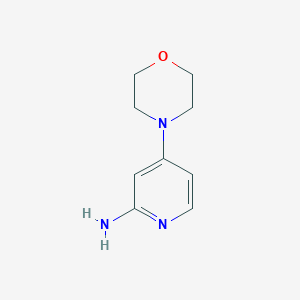

2-Amino-4-morpholinopyridine: is a heterocyclic compound with the molecular formula C9H13N3O. It is characterized by the presence of an amino group at the second position and a morpholine ring at the fourth position of the pyridine ring.

Mechanism of Action

Target of Action

2-Amino-4-morpholinopyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is a white to yellow solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction can also influence the efficacy and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-morpholinopyridine involves the reaction of 2-chloro-4-morpholinopyridine with ammonia. The reaction typically takes place in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-4-morpholinopyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the morpholine ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles.

Major Products Formed:

Oxidized derivatives: Various oxidized forms of the compound.

Reduced derivatives: Reduced forms of the compound.

Substituted derivatives: Compounds with different functional groups replacing the amino or morpholine groups.

Scientific Research Applications

Chemistry: 2-Amino-4-morpholinopyridine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and as an intermediate in the production of pharmaceuticals .

Comparison with Similar Compounds

- 2-Amino-3-morpholinopyridine

- 2-Amino-5-morpholinopyridine

- 2-Amino-6-morpholinopyridine

Comparison: 2-Amino-4-morpholinopyridine is unique due to the position of the morpholine ring and the amino group on the pyridine ring. This specific arrangement imparts distinct chemical and biological properties compared to its isomers. For instance, the position of the substituents can influence the compound’s reactivity, binding affinity to enzymes, and overall biological activity .

Biological Activity

2-Amino-4-morpholinopyridine (AMP) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of AMP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H13N3O

- CAS Number : 722549-98-6

- Physical Appearance : White to yellow solid at room temperature

AMP features an amino group at the second position and a morpholine ring at the fourth position of the pyridine ring, which contributes to its unique biological properties.

AMP primarily acts as a building block in organic synthesis and is utilized in various biochemical pathways, notably in the Suzuki–Miyaura (SM) cross-coupling reaction. The compound facilitates the formation of new carbon–carbon bonds through transmetalation processes, which are crucial in synthesizing complex organic molecules.

Pharmacological Effects

- Enzyme Inhibition : AMP has shown potential as an enzyme inhibitor. It has been studied for its activity against specific enzymes, making it a candidate for drug development aimed at treating various diseases.

- Anti-inflammatory Properties : Preclinical studies indicate that AMP may possess anti-inflammatory effects, suggesting its utility in treating inflammatory conditions.

- Anticancer Activity : Research has explored the anticancer potential of AMP, with findings indicating that it may inhibit cell proliferation in certain cancer types. Case studies have demonstrated its effectiveness in preclinical models of cancer .

- Targeting PDGF Receptors : AMP derivatives have been investigated for their ability to inhibit platelet-derived growth factor (PDGF) receptor kinases, which are implicated in various proliferative disorders such as fibrotic diseases and certain cancers .

Table 1: Summary of Biological Activities of this compound

Case Study Highlights

- A study focused on AMP's role as a PDGF receptor inhibitor revealed that it significantly reduced cell proliferation in models of kidney fibrosis and certain cancers. The findings suggest that AMP could be a viable candidate for developing targeted therapies against these conditions .

- Another investigation assessed the anti-inflammatory effects of AMP in animal models, showing promising results in reducing inflammatory markers and improving clinical outcomes in conditions like rheumatoid arthritis.

Properties

IUPAC Name |

4-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQRMEXRBFYCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620314 | |

| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722549-98-6 | |

| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.